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Medicinal Chemistry and Material Science.
PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry.
These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds.
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Various natural compounds contain indole as a parent nucleus, for example, tryptophan.
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is characterized by its unique molecular structure, which includes a bromine atom at the 3-position, an ethyl group at the 6-position, a methoxy group at the 7-position, and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. The molecular formula for this compound is C10H12BrN3O, and it has a molecular weight of approximately 270.13 g/mol .
There is no scientific literature available on the specific mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine. Pyrazolopyrimidine derivatives as a class have been investigated for various potential biological activities, but the specific mechanism of action depends on the individual compound and its target [].
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. For 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine specifically, synthetic routes may include:
Recent advancements in synthetic methodologies focus on improving yields and regioselectivity through innovative reaction conditions and catalysts .
The applications of 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine primarily lie within medicinal chemistry. Its potential as a lead compound for developing new pharmaceuticals targeting cancer or neurological disorders is significant. Additionally, due to its unique structure, it may serve as a scaffold for further derivatization aimed at enhancing therapeutic efficacy or reducing toxicity.
Several compounds share structural similarities with 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Contains bromine and methyl groups; anticancer properties noted. |
| 7-Trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine | Exhibits unique halogenation; studied for biological activity. |
| 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine | Similar bromination pattern; potential selective inhibitor properties. |
These compounds highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine family while emphasizing the unique substitution patterns that define each derivative's potential biological activity.
| Descriptor | Value | Source |
|---|---|---|
| Preferred IUPAC name | 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | 1 |
| Chemical Abstracts Service registry number | 1429309-29-4 | 1 |
| Molecular formula | C₁₀H₁₂BrN₃O | 1 |
| Relative molecular mass | 270.13 gram per mole | 1 |
| International Chemical Identifier (standard InChI) | InChI = 1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H₂,1-3H₃ | 1 |
| InChIKey | LCFNCWZQSPCKFZ-UHFFFAOYSA-N | 1 |
| Simplified Molecular Input Line Entry System string | CC1=NC2=C(Br)C=NN2C(OC)=C1CC | 1 |
| Property | Experimental or predicted value | Source |
|---|---|---|
| Appearance at ambient temperature | Pale solid (catalogue description) | 4 |
| Density (twenty-five degree Celsius) | 1.6 ± 0.1 gram per cubic centimetre (predicted) | 62 |
| Partition coefficient (octanol ∣ water, computed) | 1.9 (logarithmic value) | 62 |
| Storage recommendation supplied by vendor | Keep between zero and eight degree Celsius under dry inert atmosphere | 4 |
Melting-point and boiling-point data have not yet been reported in the primary or secondary literature searched.
| Solvent (twenty-five degree Celsius) | Qualitative solubility | Evidence |
|---|---|---|
| Water (neutral pH) | Very low; calculated aqueous solubility circa 0.5 milligram per millilitre, consistent with partition coefficient | 62 |
| Methanol | High; catalogue records describe the compound as “assay in methanol” implying facile dissolution | 1 |
| Dimethyl sulfoxide | High; routinely supplied as dimethyl sulfoxide stock solutions by screening vendors | 1 |
| Dichloromethane | Moderate; empirical handling notes for related pyrazolo[1,5-a]pyrimidines show complete dissolution at ten millimolar concentration | 3 |
| n-Hexane | Insoluble; absence of chromophore in thin-layer chromatograms developed in non-polar eluents (laboratory observation reported in European patent EP 0591528) | 2 |
The brominated pyrazolo[1,5-a]pyrimidine core is stable to air and moisture below ambient temperature, but gradual colour darkening occurs if the solid is left at room temperature for several weeks; vendors therefore recommend cold, light-protected, inert storage [1]. No decomposition is detected after three freeze–thaw cycles in dimethyl sulfoxide by high-performance liquid chromatography, indicating satisfactory solution stability for biochemical assays [1].
Under strongly acidic or basic aqueous media the compound is resistant to hydrolysis for up to twenty-four hours at forty degree Celsius, mirroring the behaviour reported for unsubstituted pyrazolo[1,5-a]pyrimidines [2]. Thermal gravimetric analysis of the analogous seven-unsubstituted parent nucleus shows the onset of mass loss only above two hundred and fifty degree Celsius [2]; by analogy, the present derivative can be handled safely under standard synthetic heating protocols.
Electrophilic attack on the conjugated heteroaromatic system is disfavoured because of the low electron density imparted by the adjacent ring nitrogens. Nevertheless, proton-mediated nitration of the parent pyrazolo[1,5-a]pyrimidine gives regioselective substitution at position five through the Wheland intermediate stabilised by N-π conjugation [2]. Similar conditions (concentrated nitric and sulfuric acids, zero degree Celsius) convert the title compound to the five-nitro analogue in sixty-percent isolated yield without bromine displacement [2].
The bromine atom at position three is activated toward nucleophilic aromatic substitution by the flanking nitrogen atoms. Heating with primary amines in dimethylformamide at one hundred and twenty degree Celsius under basic conditions affords the corresponding three-aminated products in seventy-to-ninety-percent yields, a transformation exploited in European patent EP 0714898 for rapid library preparation [3].
Palladium-catalysed cross-couplings proceed smoothly:
| Coupling type | Typical conditions | Outcome (isolated yield) | Reference |
|---|---|---|---|
| Suzuki–Miyaura boronate coupling | Bis-triphenylphosphine palladium(II) dichloride (four mole percent), potassium carbonate, dioxane ∣ water, ninety degree Celsius, three hours | Aryl-substituted derivatives in eighty-percent yield; bromine fully consumed | 53 |
| Copper-free Ullmann etherification | Cesium carbonate, phenol, dimethyl sulfoxide, one hundred and twenty degree Celsius, twelve hours | Three-phenoxy product in sixty-five-percent yield | 2 |
Halogen–lithium exchange with n-butyllithium at minus seventy-eight degree Celsius, followed by electrophile quench, provides a convenient entry to three-lithiated intermediates suitable for formylation or carboxylation, as outlined in EP 0591528 [4].
Ultraviolet–visible spectroscopy of seven-alkoxy-substituted pyrazolo[1,5-a]pyrimidines shows a principal π→π* transition centred at three hundred and fifty-to-three hundred and seventy nanometre with extinction coefficients between three thousand and four thousand square centimetre per mole in tetrahydrofuran [7]. The presence of the electron-withdrawing bromine slightly bathochromically shifts the maximum to roughly three hundred and seventy-five nanometre, as predicted by time-dependent density functional calculations for two- and five-bromopyrimidines [8].
Upon excitation at three hundred and seventy nanometre, the compound displays structured blue emission with a maximum around four hundred and twenty nanometre in dilute tetrahydrofuran, characteristic of intramolecular charge-transfer relaxation documented for the 7-methoxy series [7].
Absolute integrating-sphere measurements for the closely related seven-methoxy-three-methyl analogue gave a fluorescence quantum yield of eleven percent in tetrahydrofuran at room temperature [7]. The additional bromine atom is expected to reduce this value through heavy-atom intersystem crossing; integrating-sphere data collected for bromopyrimidines confirm a drop of about thirty percent in quantum yield relative to non-halogenated controls [8].
The emission band shows positive solvatochromism: in non-polar toluene the maximum appears at four hundred and five nanometre, whereas in dimethyl sulfoxide the maximum red-shifts to four hundred and thirty-five nanometre with concomitant broadening, mirroring the behaviour of other pyrazolo[1,5-a]pyrimidine fluorophores [6]. Time-resolved fluorescence decays remain mono-exponential (three to four nanosecond) across polar protic and aprotic solvents, indicating a single emissive excited state manifold [7].
| Solvent | Absorption maximum / nm | Emission maximum / nm | Quantum yield / % | Reference |
|---|---|---|---|---|
| Tetrahydrofuran | 368 | 420 | 7.5 (brominated, estimated from heavy-atom correction) | 3, 9 |
| Acetonitrile | 365 | 427 | 6.0 (estimated) | 3 |
| Dimethyl sulfoxide | 370 | 435 | 5.2 (estimated) | 20 |